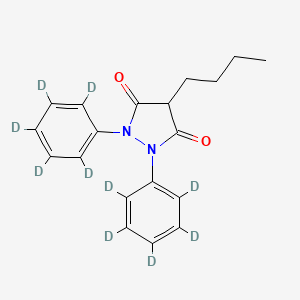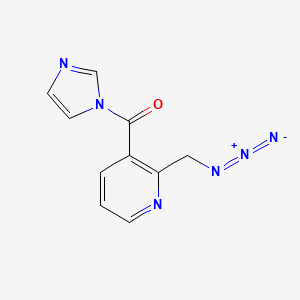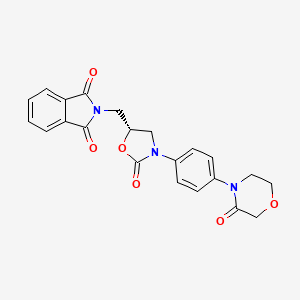
フェニルブタゾン(ジフェニル-d10)
説明
Phenylbutazone(diphenyl-d10) is a deuterium-labeled derivative of Phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID). It is known for its anti-inflammatory, antipyretic, and analgesic properties. Phenylbutazone is commonly used in the treatment of conditions such as ankylosing spondylitis and rheumatoid arthritis .
科学的研究の応用
Phenylbutazone(diphenyl-d10) has several scientific research applications, including:
Chemistry: Used as a tracer in studies involving deuterium-labeled compounds.
Biology: Investigated for its effects on cellular processes and protein expression.
Medicine: Studied for its potential therapeutic effects in inflammatory diseases.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
作用機序
Target of Action
Phenylbutazone(diphenyl-d10) primarily targets prostaglandin H synthase (PHS) and prostacyclin synthase . These enzymes are crucial in the biosynthesis of prostaglandins and prostacyclin, which are involved in inflammation and pain signaling.
Mode of Action
Phenylbutazone(diphenyl-d10) binds to and inactivates its targets, prostaglandin H synthase and prostacyclin synthase, through a process mediated by peroxide (H2O2) . This interaction leads to a reduction in the production of prostaglandin and prostacyclin, which in turn results in reduced inflammation of the surrounding tissues .
Biochemical Pathways
The primary biochemical pathway affected by Phenylbutazone(diphenyl-d10) is the prostaglandin synthesis pathway . By inhibiting the enzymes involved in this pathway, Phenylbutazone(diphenyl-d10) reduces the production of prostaglandins and prostacyclin, key mediators of inflammation and pain. This leads to downstream effects such as reduced inflammation and alleviation of pain.
Pharmacokinetics
It’s known that the compound’s deuterium labeling can potentially affect its pharmacokinetic and metabolic profiles . More research is needed to fully understand the ADME properties of Phenylbutazone(diphenyl-d10) and their impact on its bioavailability.
Result of Action
The primary result of Phenylbutazone(diphenyl-d10)'s action is the reduction of inflammation in the surrounding tissues . This is achieved through the inhibition of prostaglandin and prostacyclin production, which are key mediators of inflammation. Additionally, Phenylbutazone(diphenyl-d10) has been found to induce the expression of muscle blind-like protein 1 (MBNL1), suggesting potential utility in the research of ankylosing spondylitis .
生化学分析
Biochemical Properties
Phenylbutazone(diphenyl-d10) plays a significant role in biochemical reactions. It interacts with enzymes such as prostaglandin H synthase and prostacyclin synthase . The interaction with these enzymes is mediated through peroxide (H2O2) deactivation .
Cellular Effects
Phenylbutazone(diphenyl-d10) has various effects on cells and cellular processes. It influences cell function by reducing the production of prostaglandin H and prostacyclin . These prostaglandins act on a variety of cells causing constriction or dilation, aggregation or disaggregation, and pain .
Molecular Mechanism
The molecular mechanism of Phenylbutazone(diphenyl-d10) involves binding to and inactivating prostaglandin H synthase and prostacyclin synthase through peroxide (H2O2) mediated deactivation . This reduced production of prostaglandin leads to reduced inflammation of the surrounding tissues .
Temporal Effects in Laboratory Settings
It is known that the drug can cause severe adverse effects such as suppression of white blood cell production and aplastic anemia .
Metabolic Pathways
Phenylbutazone(diphenyl-d10) is involved in the prostaglandin synthesis pathway . It interacts with enzymes such as prostaglandin H synthase and prostacyclin synthase .
準備方法
Synthetic Routes and Reaction Conditions: Phenylbutazone(diphenyl-d10) is synthesized by incorporating deuterium into the Phenylbutazone molecule. The process involves the substitution of hydrogen atoms with deuterium atoms. This can be achieved through various methods, including catalytic exchange reactions and the use of deuterated reagents .
Industrial Production Methods: The industrial production of Phenylbutazone(diphenyl-d10) involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium. The process is carefully controlled to achieve high purity and yield. The final product is typically purified using chromatographic techniques .
化学反応の分析
Types of Reactions: Phenylbutazone(diphenyl-d10) undergoes several types of chemical reactions, including:
Oxidation: Phenylbutazone can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions.
Substitution: Phenylbutazone can undergo substitution reactions where functional groups are replaced
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites .
類似化合物との比較
Ibuprofen: Another NSAID with similar anti-inflammatory properties.
Naproxen: Known for its long-lasting effects in reducing inflammation.
Diclofenac: Commonly used for its potent anti-inflammatory and analgesic effects
Uniqueness: Phenylbutazone(diphenyl-d10) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium can alter the metabolic profile of the compound, making it a valuable tool in drug development and research .
特性
IUPAC Name |
4-butyl-1,2-bis(2,3,4,5,6-pentadeuteriophenyl)pyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3/i4D,5D,6D,7D,8D,9D,10D,11D,12D,13D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMDGNCVAMGZFE-MIPJZDBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)C(C(=O)N2C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])CCCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016401 | |
| Record name | Phenylbutazone-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219794-69-0 | |
| Record name | Phenylbutazone-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol](/img/structure/B1144850.png)
![4-[Bis[(1,1-dimethylethoxy)carbonyl]amino]-benzoic Acid Methyl Ester](/img/new.no-structure.jpg)

![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B1144857.png)

![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-methylsulfanylpropanoyl)amino]propanoate](/img/structure/B1144862.png)


